molecular formula C36H16 B1607037 undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene CAS No. 190-47-6

undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene

Cat. No.: B1607037
CAS No.: 190-47-6
M. Wt: 448.5 g/mol
InChI Key: OPFDXHGXFJIUOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of high-temperature reactions to facilitate the formation of the fused aromatic rings. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced techniques such as catalytic cyclization and high-pressure reactors to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxygenated derivatives of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene, which can have distinct chemical and physical properties .

Scientific Research Applications

Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene involves its interaction with molecular targets and pathways within biological systems. The compound’s planar structure allows it to intercalate into DNA and interact with proteins, potentially affecting cellular processes. Specific pathways and molecular targets may vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene is unique due to its specific arrangement of fused aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H16/c1-3-17-7-9-19-15-22-12-14-26-24-6-2-4-18-8-10-20-16-21-11-13-25-23(5-1)27(17)29(19)35-32(22)34(26)36(30(20)28(18)24)31(21)33(25)35/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFDXHGXFJIUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C6=C(C=C4)C=C7C=CC8=C9C7=C6C1=C(C9=CC=C8)C=CC4=C1C5=C3C(=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172451
Record name Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-47-6
Record name Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Reactant of Route 2
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Reactant of Route 3
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Reactant of Route 4
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Reactant of Route 5
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Reactant of Route 6
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene

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